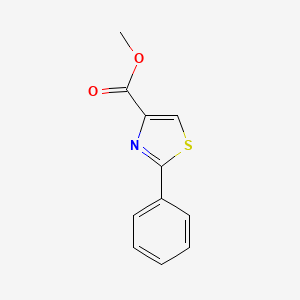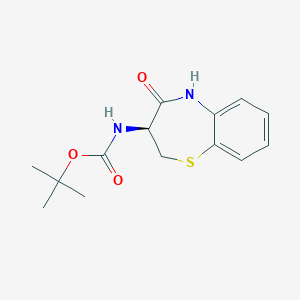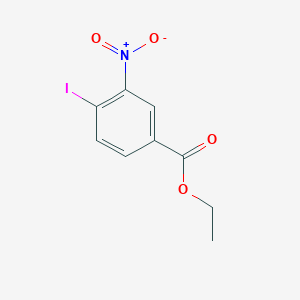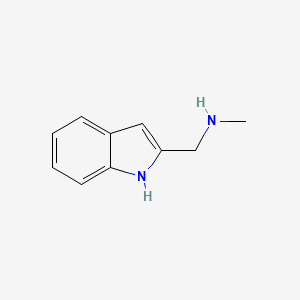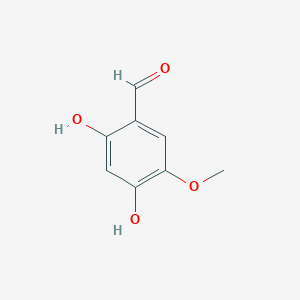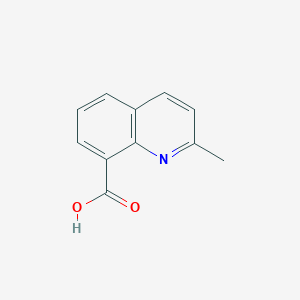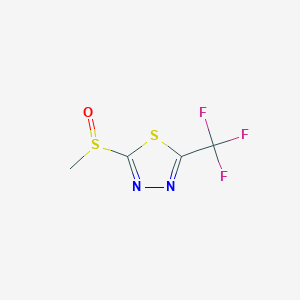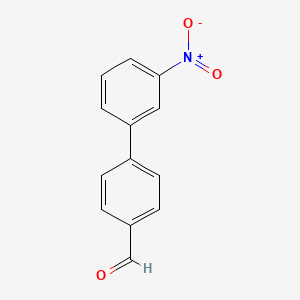
Benzyl methyl(2-oxoethyl)carbamate
Descripción general
Descripción
Benzyl methyl(2-oxoethyl)carbamate is an organic compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of carbamates, such as Benzyl methyl(2-oxoethyl)carbamate, involves various methods. One common method is the carbamoylation process . In this process, carbonylimidazolide reacts with a nucleophile in water to prepare urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
Benzyl methyl(2-oxoethyl)carbamate contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis
Benzyl methyl(2-oxoethyl)carbamate has a molecular weight of 207.23 . It is stored in an inert atmosphere, under -20°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Peptide Synthesis and Molecular Interactions Benzyl Methyl(2-oxoethyl)carbamate has been identified as a crucial intermediate in the synthesis of peptides and their mimetics. Hasan Küçükbay and Nesrin Buğday (2014) described its role in preparing N-(Protected α-aminoacyl)benzotriazoles, potent acylating agents for peptide synthesis. This application underscores the compound's significance in constructing complex biological molecules, facilitating the exploration of protein functions and interactions (Küçükbay & Buğday, 2014).
Agricultural Fungicides In agricultural research, derivatives of Benzyl Methyl(2-oxoethyl)carbamate, such as Carbendazim (MBC), are explored for their efficacy in controlling fungal diseases. E. Campos et al. (2015) investigated the use of polymeric and solid lipid nanoparticles for the sustained release of Carbendazim, aiming to enhance its effectiveness while reducing environmental and human toxicity. Their findings highlight the potential of nanoparticle carriers in improving the delivery and performance of agricultural fungicides (Campos et al., 2015).
Catalysis in Organic Synthesis The catalytic application of Benzyl Methyl(2-oxoethyl)carbamate in organic synthesis has been demonstrated by Masayoshi Honda et al. (2011). They reported the efficient synthesis of methyl benzylcarbamate from benzylamine, CO2, and methanol using a heterogeneous CeO2 catalyst. This process not only provides a green synthetic route for carbamates but also showcases the compound's role in carbon capture and utilization technologies (Honda et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl N-methyl-N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOLOBYKJRHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475776 | |
| Record name | benzyl methyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl methyl(2-oxoethyl)carbamate | |
CAS RN |
107201-33-2 | |
| Record name | benzyl methyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl N-methyl-N-(2-oxoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



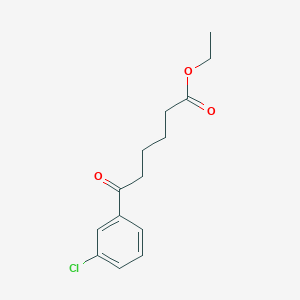
![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)
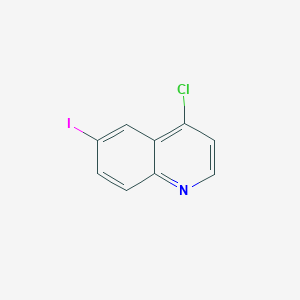
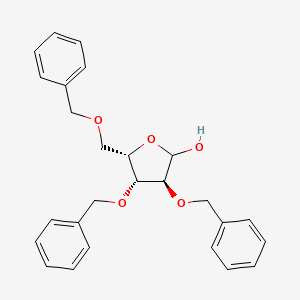
![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)
